Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate is a chemical compound belonging to the class of triazolo[4,3-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate is studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of cancer. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a valuable compound in the development of anticancer drugs.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes or receptors, disrupting their normal function and leading to the desired biological or chemical outcome. The exact molecular pathways involved can vary depending on the specific application.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and are often studied for their biological activity.
Pyridazinone derivatives: These compounds have a similar ring structure and are also investigated for their potential medicinal properties.
Uniqueness: Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate stands out due to its specific functional groups and the presence of the hydroxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-24-15(23)10-4-2-9(3-5-10)13(21)17-8-11-18-19-12-14(22)16-6-7-20(11)12/h2-7H,8H2,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJCZCDUMNFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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